molecular formula C11H11ClN2O2 B11868777 Ethyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Ethyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B11868777
M. Wt: 238.67 g/mol
InChI Key: LFORVLTUTGDUFJ-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Major Products

    Oxidation: N-oxides of the pyrrolopyridine ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted pyrrolopyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to and inhibit the activity of certain enzymes, such as kinases, by occupying their active sites. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: Lacks the methyl group at the 1-position.

    Methyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: Has a methyl ester instead of an ethyl ester.

    5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: The carboxylate group is in the form of a free acid.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl ester and the methyl group at the 1-position can enhance its lipophilicity and potentially improve its pharmacokinetic properties.

Biological Activity

Ethyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological effects, and structure-activity relationships (SARs), focusing on its anti-inflammatory properties and other pharmacological activities.

  • Molecular Formula : C11_{11}H11_{11}ClN2_2O2_2
  • Molecular Weight : 238.67 g/mol
  • CAS Number : 1399297-47-2

Synthesis

The synthesis of this compound typically involves the reaction of pyrrole derivatives with various electrophiles. Recent studies have explored different synthetic pathways to enhance yield and purity, including the use of fluorinated reagents to modify the pyrrolo structure for improved biological activity .

Anti-inflammatory Effects

One of the most extensively studied aspects of this compound is its anti-inflammatory activity. In vitro assays have demonstrated that this compound exhibits significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes.

CompoundCOX-1 IC50_{50} (μM)COX-2 IC50_{50} (μM)
This compound19.45 ± 0.0723.8 ± 0.20
Celecoxib (standard)0.04 ± 0.010.04 ± 0.01

The IC50_{50} values indicate that while this compound shows promising anti-inflammatory potential, it is less potent than celecoxib, a widely used COX inhibitor .

The mechanism by which this compound exerts its anti-inflammatory effects involves the suppression of prostaglandin synthesis through COX inhibition. Additionally, it has been shown to reduce the expression levels of inducible nitric oxide synthase (iNOS) and COX-2 mRNA in experimental models, further supporting its role in mitigating inflammatory responses .

Structure-Activity Relationships (SAR)

Research into the SAR of this compound has revealed that modifications to the pyrrolo ring can significantly influence its biological activity. For instance:

  • Electron-donating groups : The presence of electron-releasing substituents enhances COX inhibitory activity.
  • Chlorine substitution : The chlorine atom at position 5 has been shown to play a crucial role in maintaining biological activity.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in animal models:

  • Carrageenan-Induced Paw Edema : In a study involving carrageenan-induced paw edema in rats, the compound demonstrated significant reduction in edema comparable to standard anti-inflammatory drugs such as indomethacin .
  • Granuloma Formation : In cotton pellet-induced granuloma models, the compound also showed promising results by reducing granuloma weight significantly compared to control groups .

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

ethyl 5-chloro-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C11H11ClN2O2/c1-3-16-11(15)9-5-7-4-8(12)6-13-10(7)14(9)2/h4-6H,3H2,1-2H3

InChI Key

LFORVLTUTGDUFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CN=C2N1C)Cl

Origin of Product

United States

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